1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride
CAS No.:
Cat. No.: VC17714246
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.
![1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride -](/images/structure/VC17714246.png)
Specification
Molecular Formula | C8H15ClN2O2 |
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Molecular Weight | 206.67 g/mol |
IUPAC Name | 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate;hydrochloride |
Standard InChI | InChI=1S/C8H14N2O2.ClH/c1-9-8(11)12-7-5-10-3-2-6(7)4-10;/h6-7H,2-5H2,1H3,(H,9,11);1H |
Standard InChI Key | MFYZOBQMEKQIQP-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)OC1CN2CCC1C2.Cl |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule consists of a norbornane-like bicyclo[2.2.1]heptane framework with:
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A nitrogen atom at position 1 of the bicyclic system.
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An N-methylcarbamate group (-OC(=O)N(CH₃)) at position 3.
The stereochemistry of the bicyclic system is critical, as synthetic routes often produce exo or endo isomers. For example, the exo-configuration is explicitly noted in related carbamate syntheses .
Systematic Nomenclature
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IUPAC Name: 1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate hydrochloride
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Alternative Designations:
Molecular Data
Synthesis and Manufacturing
Key Synthetic Route
The hydrochloride salt is synthesized via a two-step process:
Step 1: Carbamate Formation
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Reactants: (exo)-1-Azabicyclo[2.2.1]heptan-3-ol + methyl isocyanate
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Conditions:
Step 2: Hydrochloride Salt Formation
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Process: Treatment of the free base with hydrogen chloride (HCl) in a polar solvent (e.g., ethanol or diethyl ether).
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Characterization: Melting point range (85–96°C) and mass spectrometry (MS m/z: 170 [M⁺] for free base) .
Reaction Mechanism
The carbamate formation follows nucleophilic acyl substitution, where the hydroxyl group of the bicyclic alcohol attacks the electrophilic carbonyl carbon of methyl isocyanate. Pyridine acts as a base to scavenge HCl generated during the reaction .
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (THF, DMSO) and slightly soluble in water due to the hydrochloride salt form .
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Stability: Hydrolytically sensitive at extreme pH due to the carbamate group; storage recommended at –20°C under inert atmosphere .
Research Applications and Biological Relevance
Patent Landscape
A 2009 patent (EP2666774A1) highlights bicyclic amines as β-lactamase inhibitors, though the specific compound isn’t claimed . This underscores the broader interest in azabicyclo scaffolds for antibiotic adjuvants.
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